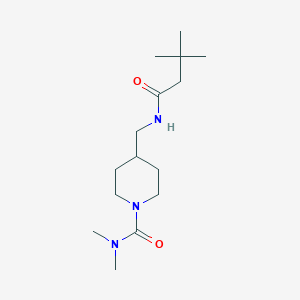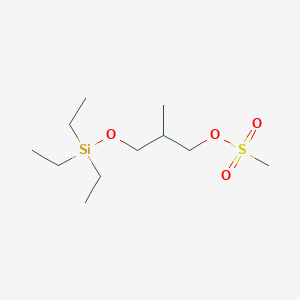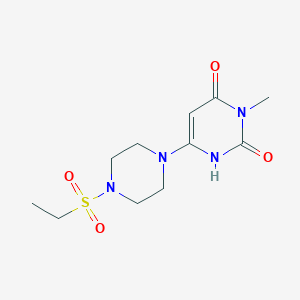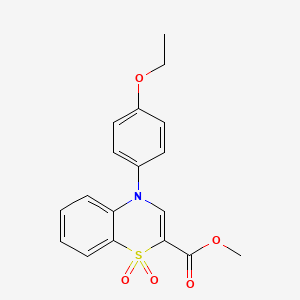
4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use as an anticancer drug. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
Synthesis and Biological Activities of Carboxamide Derivatives
Cytotoxic Activity of Benzo[b][1,6]naphthyridine Carboxamides : Research by Deady et al. (2003) focused on synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which were tested for their cytotoxic properties against various cancer cell lines. This study highlights the potential of carboxamide derivatives in cancer therapy, demonstrating significant cytotoxicity, with some compounds showing IC(50) values less than 10 nM. Five compounds were also tested in vivo against colon tumors in mice, with curative outcomes for specific derivatives (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antitumor Agents and Structure-Activity Relationships : Rewcastle et al. (1986) prepared monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, exploring their antitumor activities. The study found variations in activity based on the position and nature of substituents, with 5-substituted derivatives showing high antileukemic and selective anticancer properties (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Characterization of New Synthetic Cannabinoids : Research by Yeter (2020) on the detection and quantification of 4F-MDMB BINACA, a synthetic cannabinoid, and its metabolites in human blood samples, signifies the relevance of carboxamide compounds in forensic science. This study demonstrates the application of LC-MS/MS for sensitive analytical detection, highlighting the broader research implications of carboxamides beyond therapeutic uses (Yeter, 2020).
Propriétés
IUPAC Name |
4-[(3,3-dimethylbutanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)10-13(19)16-11-12-6-8-18(9-7-12)14(20)17(4)5/h12H,6-11H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGWFRCHEXBEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2889829.png)


![4-[(4-Fluorophenyl)methylsulfanyl]quinazoline](/img/structure/B2889835.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2889836.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2889838.png)
![Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2889839.png)
![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)


![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)

